3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide
Description
Overview of 1,2,3-Oxathiazolidine 2,2-Dioxide Core Structures in Synthetic Chemistry
The 1,2,3-oxathiazolidine 2,2-dioxide ring system, a five-membered cyclic sulfamidate, represents a class of versatile intermediates in organic synthesis. These structures are recognized as valuable electrophiles and have been employed as precursors for a variety of functionalized molecules. acs.org The inherent ring strain and the presence of a good leaving group in the form of the sulfate (B86663) moiety make them susceptible to nucleophilic attack, facilitating the introduction of diverse functionalities.
Cyclic sulfamidates, in general, are considered valuable precursors for the synthesis of a wide range of substituted and enantiopure heterocyclic compounds. rsc.org Their reactivity is often compared to that of activated aziridines and azetidines, highlighting their utility as flexible synthetic intermediates. researchgate.net The ring-opening of these heterocycles with various nucleophiles provides a pathway to important structural motifs, such as amino alcohols and diamines, which are prevalent in many biologically active compounds. The stereochemistry of the starting material can often be transferred to the product, making these compounds valuable in asymmetric synthesis.
Significance of the Carbobenzyloxy (Cbz) Protecting Group in Diverse Chemical Syntheses
The carbobenzyloxy (Cbz) group is a widely utilized amine-protecting group in organic synthesis. youtube.com Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, its stability under a range of reaction conditions, coupled with its facile removal by catalytic hydrogenation, has cemented its importance in the field. The Cbz group effectively masks the nucleophilicity and basicity of amines, preventing unwanted side reactions during multi-step syntheses.
The presence of the Cbz group on the nitrogen atom of the 1,2,3-oxathiazolidine 2,2-dioxide ring influences the reactivity of the heterocyclic system. The electron-withdrawing nature of the Cbz group can impact the electrophilicity of the ring carbons, potentially modulating the regioselectivity of nucleophilic attack. Furthermore, the steric bulk of the benzyl (B1604629) group can direct the approach of incoming nucleophiles, offering a degree of stereocontrol in synthetic transformations.
Current Research Landscape and Emerging Areas for 3-Cbz-1,2,3-Oxathiazolidine 2,2-Dioxide
While specific research focusing exclusively on this compound is still emerging, the broader class of N-protected cyclic sulfamidates is the subject of ongoing investigation. Research is exploring their use in the synthesis of complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates. The development of new catalytic methods for the enantioselective synthesis and ring-opening of these heterocycles is a particularly active area.
The potential for this compound to serve as a chiral auxiliary in asymmetric synthesis is an area ripe for exploration. The defined stereochemistry of the heterocyclic ring, coupled with the influence of the Cbz group, could provide a powerful tool for the construction of enantiomerically enriched compounds. Future research will likely focus on elucidating the full scope of its reactivity and expanding its applications in the synthesis of novel and medicinally relevant molecules.
Compound Data
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Benzyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | 1215021-54-7 | C10H11NO5S | 257.26 |
| 3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide | tert-Butyl 4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate | 1824456-10-1 | C14H19NO5S | 313.37 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c12-10(11-6-7-16-17(11,13)14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUJESEFSYUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 Cbz 1,2,3 Oxathiazolidine 2,2 Dioxide
Ring-Opening Reactions of the 1,2,3-Oxathiazolidine 2,2-Dioxide Core
The 1,2,3-oxathiazolidine 2,2-dioxide ring is susceptible to cleavage under various conditions, primarily through nucleophilic attack, leading to a diverse array of functionalized products.
Nucleophilic Reactivity and Ring Scission Pathways
The 1,2,3-oxathiazolidine 2,2-dioxide ring, being a cyclic sulfamidate, is prone to nucleophilic attack. This reactivity is analogous to that of other activated heterocyclic systems. The regioselectivity of the ring-opening is a key aspect of its chemistry. Generally, five-membered cyclic sulfamidates exhibit a high propensity for ring-opening at the carbon adjacent to the oxygen atom. total-synthesis.com This pathway is often stereospecific, proceeding with a complete inversion of configuration at the attacked carbon center, a characteristic feature of an Sₙ2-type mechanism. acs.org
A variety of nucleophiles can be employed to effect the ring scission. For instance, in analogous cyclic sulfamidate systems, nucleophiles such as sodium azide (B81097) and cesium paranitrobenzoate have been successfully used. acs.org The resulting products are β-substituted amino alcohols or their derivatives, which are valuable building blocks in organic synthesis. The reaction with carbohydrate-based C1-S- and C1-O-nucleophiles has also been demonstrated, leading to the formation of glycosyl-β²-amino acids. acs.org
The nature of the nucleophile can influence the reaction outcome. While "soft" nucleophiles, such as those centered on sulfur, tend to attack the ring carbon, "hard" nucleophiles may react at other electrophilic sites within the molecule. acs.org
Rearrangement Processes Involving the Oxathiazolidine Ring System
Rearrangement reactions of the 1,2,3-oxathiazolidine 2,2-dioxide ring system, while less commonly documented than simple ring-opening, represent a potential pathway to structurally diverse molecules. In related heterocyclic systems, such as 2,3-dihydroisoxazoles, thermally induced ring contractions to form acyl aziridines, known as the Baldwin rearrangement, have been observed. nih.gov The feasibility of similar rearrangements in the 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide system would depend on the specific substitution pattern and reaction conditions.
Furthermore, base-mediated rearrangements involving the expansion of sulfur-containing rings have been reported for related dithioacetyl-substituted propargylamines, proceeding through a radical pathway. nih.gov While not a direct analogue, this suggests that under specific conditions, the oxathiazolidine ring could potentially undergo expansion or other skeletal reorganizations. For example, nucleophile-induced ring contraction has been observed in pyrrolo[2,1-c] total-synthesis.comucl.ac.bebenzothiazines, leading to the formation of pyrrolo[2,1-b] total-synthesis.comacs.orgbenzothiazoles. nih.gov
Chemical Transformations at the Cbz Protecting Group
The carboxybenzyl (Cbz) group is a widely utilized protecting group for amines due to its stability under a range of conditions and the variety of methods available for its removal.
Selective Deprotection Strategies for the Cbz Moiety
Common Deprotection Methods for Cbz Group:
| Method | Reagents and Conditions | Key Features | Citations |
| Hydrogenolysis | H₂, Pd/C, MeOH | Generally clean and efficient; releases the free amine and toluene. | total-synthesis.com |
| Acid-Catalyzed Cleavage | HBr in acetic acid, TMSI | Can be effective but may not be suitable for acid-sensitive substrates. | total-synthesis.comresearchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA | Useful for substrates sensitive to hydrogenolysis or strong acids. | organic-chemistry.org |
| Lewis Acid-Mediated Cleavage | AlCl₃, HFIP | Offers good functional group tolerance and can be performed at room temperature. | acs.org |
| Radical Cleavage | Tributylstannyl radicals | Selective for Cbz groups on amides and heteroaromatic rings over basic amines. | acs.org |
The presence of the sulfur atom in the oxathiazolidine ring can sometimes lead to catalyst poisoning in catalytic hydrogenation. In such cases, alternative methods like nucleophilic deprotection or the use of specific catalytic systems can be employed. ucl.ac.be
Functionalization and Derivatization of the Cbz Residue
While the primary role of the Cbz group is protection, it can also serve as a handle for further functionalization. The aromatic ring of the Cbz group can potentially undergo electrophilic aromatic substitution, although this is less common. More frequently, transformations are carried out on the carbamate (B1207046) functionality itself. For instance, N-arylation of Cbz-protected amines has been achieved using Ni(II)-catalyzed photoredox catalysis, providing a route to N-aromatic carbamates. organic-chemistry.org
The Cbz group can also participate in reactions that lead to different functionalities upon cleavage. For example, the Curtius rearrangement of an acyl azide derived from a carboxylic acid can lead to an isocyanate, which can be trapped by an alcohol to form a carbamate, a reaction conceptually related to the structure of the Cbz group. organic-chemistry.org
Applications in Asymmetric Organic Synthesis and Chemical Biology
3-Cbz-1,2,3-Oxathiazolidine 2,2-Dioxide as a Chiral Building Block
Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications. Cyclic sulfamidates, the class of compounds to which this compound belongs, are recognized as valuable precursors. google.com These compounds can be readily converted into other significant chiral molecules, such as amino alcohols, diamines, and amino acids. google.com The Cbz (carboxybenzyl) protecting group on the nitrogen atom is stable under various reaction conditions but can be removed when needed, adding to the compound's synthetic utility. The oxathiazolidine dioxide ring itself is an activated system, susceptible to nucleophilic attack, which allows for its transformation into a range of functionalized products with retention or inversion of configuration at the stereogenic centers.
Chiral amino alcohols are crucial structural motifs found in numerous natural products and pharmaceutical agents; their synthesis is a key focus in organic chemistry. nih.govnih.goviris-biotech.de The use of oxathiazolidine intermediates represents a reliable strategy for accessing these valuable compounds. The general method involves the ring-opening of the this compound scaffold by a nucleophile.
Specifically, the reaction proceeds via nucleophilic attack at one of the ring's carbon atoms. This attack leads to the cleavage of a carbon-oxygen or carbon-sulfur bond, effectively opening the ring. A subsequent hydrolysis step then liberates the chiral amino alcohol. The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting oxathiazolidine and the mechanism of the ring-opening reaction (typically proceeding with inversion of configuration). This method provides a predictable and stereocontrolled route to a wide array of chiral 1,2-amino alcohols. koreascience.krnih.gov
The versatility of the this compound building block extends to the synthesis of chiral diamines and amino acids. google.com These classes of compounds are fundamental components of peptides, peptidomimetics, and various pharmacologically active molecules. researchgate.netresearchgate.net
The synthesis of chiral diamines from the oxathiazolidine precursor is achieved by using a nitrogen-based nucleophile, such as an azide (B81097) anion or a protected amine, in the ring-opening step. For example, reaction with sodium azide followed by reduction of the resulting azido (B1232118) group yields a 1,2-diamine.
To produce chiral amino acids, a two-step process is typically employed. First, the oxathiazolidine ring is opened with a carbon nucleophile (e.g., cyanide) to introduce the necessary carboxylic acid precursor. Subsequent hydrolysis of the nitrile group to a carboxylic acid furnishes the target amino acid derivative. Alternatively, the alcohol functionality of a chiral amino alcohol obtained from the ring-opening can be selectively oxidized to a carboxylic acid. These derivatizations highlight the role of this compound as a flexible synthon for complex chiral molecules.
Role in Stereoselective Chemical Transformations
Beyond serving as a passive chiral building block, this compound and its derivatives can actively direct the stereochemical outcome of chemical reactions. The chiral scaffold can function as a chiral auxiliary, inducing asymmetry in the formation of new stereocenters.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new bond. The principle is well-established with related structures like chiral oxazolidinones. nih.gov Similarly, the this compound framework can be used to control the formation of carbon-carbon bonds. rug.nl
In a typical sequence, a prochiral group is attached to the oxathiazolidine scaffold. The steric hindrance and conformational rigidity of the ring then guide an incoming reagent to attack the prochiral center from a specific face, resulting in the preferential formation of one diastereomer over the other. nih.gov After the reaction, the newly formed chiral molecule can be cleaved from the auxiliary, which can often be recovered and reused. This methodology has been successfully applied in reactions such as alkylations and conjugate additions.
Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are important as chiral auxiliaries and are increasingly recognized as pharmacophores in drug design. acs.orgnih.gov Oxathiazolidine-based reagents have emerged as effective sulfinyl transfer agents for the stereoselective synthesis of these molecules. unibo.it
The process involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with an N-activated 1,2,3-oxathiazolidine 2-oxide or 2,2-dioxide. The organometallic reagent attacks the sulfur atom, leading to the cleavage of the S-N bond and the formation of a new S-C bond. The inherent chirality of the oxathiazolidine scaffold directs the approach of the nucleophile, resulting in a chiral, non-racemic sulfinyl product. acs.orgresearchgate.net For instance, the reaction of Grignard reagents with N-sulfonyl oxathiazine-2-oxide scaffolds, which are structurally similar six-membered ring analogues, has been shown to produce chiral sulfinamides with good yields and high diastereoselectivity. unibo.itresearchgate.net
| Entry | Grignard Reagent (R-MgX) | Scaffold | Product (Sulfinamide) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | MeMgI | Phenyl-substituted oxathiazine-2-oxide | (R)-N-(1-phenylethyl)-methanesulfinamide | 85 | >95:5 |
| 2 | EtMgBr | Phenyl-substituted oxathiazine-2-oxide | (R)-N-(1-phenylethyl)-ethanesulfinamide | 82 | >95:5 |
| 3 | PhMgBr | Phenyl-substituted oxathiazine-2-oxide | (R)-N-(1-phenylethyl)-benzenesulfinamide | 75 | >95:5 |
| 4 | t-BuMgCl | Naphthyl-substituted oxathiazine-2-oxide | (R)-N-(1-(naphthalen-1-yl)ethyl)-tert-butanesulfinamide | 91 | >95:5 |
Design and Synthesis of Polyfunctional 3D Scaffolds Utilizing Oxathiazolidine Derivatives
In modern drug discovery and chemical biology, there is a growing interest in molecules with well-defined three-dimensional structures, often referred to as 3D scaffolds. These scaffolds serve as frameworks for the spatial arrangement of various functional groups to optimize interactions with biological targets. While the term "scaffold" can refer to macroscopic materials for tissue engineering, in this context it denotes a core molecular architecture. nih.govnih.govmdpi.com
Derivatives of this compound are valuable starting points for constructing such polyfunctional 3D scaffolds. The oxathiazolidine ring provides a rigid chiral core. The functional handles present—the Cbz group, the latent amino and alcohol groups within the ring, and the potential for substitution on the carbon backbone—allow for diversification in multiple vectors. By sequentially or simultaneously modifying these positions, complex and diverse molecular libraries with distinct 3D shapes can be generated. For example, the ring can be opened to reveal an amino alcohol, which can then be further functionalized at both the amine and alcohol positions. This strategy allows for the creation of intricate molecules where the relative orientation of different pharmacophoric elements is precisely controlled by the initial stereochemistry of the oxathiazolidine ring. Furthermore, there is potential to immobilize these scaffolds on solid supports, which would facilitate high-throughput synthesis and screening of new bioactive compounds. unibo.it
Application in Bioisosteric Design for Compound Development
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing drug-like properties of a lead compound by substituting a particular functional group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.comdrughunter.comnih.gov This approach can lead to improved potency, selectivity, metabolic stability, and reduced toxicity. nih.govzu.ac.ae The core idea is to maintain the essential biological activity while refining the pharmacokinetic and pharmacodynamic profile of the molecule. nih.govzu.ac.ae Cyclic sulfamidates, such as this compound, represent a class of compounds with significant potential in bioisosteric design, particularly as mimics for other functional groups or as chiral scaffolds for the synthesis of complex molecules.
Synthesis of Cyclic Sulfamidate Derivatives as Bioisosteres
The synthesis of chiral cyclic sulfamidates is a critical step in their application as bioisosteres and as versatile building blocks in organic synthesis. These heterocyclic compounds are valuable precursors for a variety of chiral 1,2-functionalized amine derivatives. acs.org The strategic importance of these scaffolds has driven the development of several efficient and highly enantioselective synthetic methodologies.
A prominent approach for the synthesis of enantiomerically enriched cyclic sulfamidates involves the catalytic asymmetric hydrogenation of the corresponding cyclic sulfamidate imines. nih.gov For instance, the use of a Nickel-catalyzed system has demonstrated high efficiency, affording a range of chiral cyclic sulfamidates in excellent yields and with high enantioselectivities. nih.gov This method is not only effective but also provides an alternative to more expensive precious metal catalysts. nih.gov
Another powerful technique is the asymmetric transfer hydrogenation (ATH) of cyclic sulfamidate imines. acs.org Utilizing a hydrogen source like a formic acid/triethylamine mixture in the presence of a well-defined chiral Rhodium catalyst, this method can rapidly produce cyclic sulfamidates with exceptional yields and enantiomeric excesses at room temperature. acs.org
The table below summarizes key findings from studies on the enantioselective synthesis of cyclic sulfamidates, which are applicable to the synthesis of derivatives like this compound.
Table 1: Research Findings on the Synthesis of Chiral Cyclic Sulfamidates
| Catalytic System | Substrate | Key Findings | Reference |
| Ni(OAc)₂/(S, S)-Ph-BPE | Cyclic Sulfamidate Imines | Achieved up to 99% yield and >99% enantiomeric excess (ee). The reaction can be performed on a gram scale with low catalyst loading. | nih.gov |
| Cp*RhCl(TsDPEN) | Cyclic Sulfamidate Imines | Resulted in 91-99% yields and 94-99% ee within 30 minutes at room temperature. | acs.org |
| (IPr)AuCl / AgBF₄ | Sulfamate (B1201201) esters of allylic alcohols | Gold(I)-catalyzed intramolecular dehydrative amination provides good to excellent yields and high stereoselectivity. | researchgate.net |
Once synthesized, these chiral cyclic sulfamidates serve as versatile intermediates. Their ring can be opened by various nucleophiles to produce a wide array of chiral molecules, including aminophosphines and β-functionalized chiral amines, with high purity and yield. acs.orgresearchgate.net This reactivity makes them valuable in the construction of complex molecular architectures for drug discovery.
In the context of bioisosterism, cyclic sulfonamides and their derivatives are being explored as non-planar, chiral bioisosteres of carboxylic acids. nih.gov Carboxylic acids are common in drug molecules but can suffer from poor pharmacokinetic properties. nih.govyoutube.com Replacing a planar carboxylic acid or other functional groups with a three-dimensional scaffold like a cyclic sulfamidate can favorably alter a compound's properties by improving solubility, modifying receptor interactions, and providing novel intellectual property. drughunter.comnih.gov The ability to readily synthesize a variety of substituted chiral cyclic sulfamidates allows for the fine-tuning of physicochemical properties in the development of new therapeutic agents. nih.gov
Spectroscopic and Structural Characterization of 3 Cbz 1,2,3 Oxathiazolidine 2,2 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Detailed analysis of one-dimensional and advanced two-dimensional NMR data provides insights into the connectivity, chemical environment, and stereochemistry of the constituent atoms.
Proton (¹H) NMR Spectral Analysis and Elucidation of Proton Environments
The protons on the five-membered oxathiazolidine ring are expected to appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be highly informative about the ring's conformation. The methylene (B1212753) protons of the benzyloxycarbonyl (Cbz) group would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence, in the region of 5.0-5.5 ppm. The five aromatic protons of the phenyl ring would typically resonate in the 7.2-7.5 ppm range, with their splitting patterns dependent on their relative positions.
Carbon-13 (¹³C) NMR Spectral Analysis and Characterization of the Carbon Framework
Similar to the proton NMR data, specific experimental ¹³C NMR data for 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide is not widely published. However, the expected chemical shifts can be predicted based on the functional groups present.
The carbon atoms of the oxathiazolidine ring would be found in the aliphatic region, with their exact shifts influenced by the neighboring heteroatoms (nitrogen, oxygen, and sulfur). The carbonyl carbon of the Cbz protecting group is anticipated to have a characteristic resonance in the downfield region, typically around 150-170 ppm. The methylene carbon of the benzyl (B1604629) group would likely appear around 60-70 ppm. The aromatic carbons of the phenyl ring would exhibit signals in the 125-140 ppm range, with the ipso-carbon (the carbon attached to the rest of the molecule) potentially showing a distinct chemical shift.
Advanced NMR Techniques for Precise Stereochemical Assignment
In the absence of specific experimental data, the application of advanced NMR techniques can be discussed in a theoretical context. For a chiral molecule like this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial for determining the relative stereochemistry. These experiments reveal through-space correlations between protons, providing insights into the spatial arrangement of the substituents on the oxathiazolidine ring. Furthermore, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR could be employed to resolve the signals of enantiomers and aid in the determination of enantiomeric purity.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate (B1207046) group would be prominent, typically appearing in the range of 1700-1740 cm⁻¹. The presence of the sulfonyl group (SO₂) would be indicated by two strong stretching vibrations, one symmetric and one asymmetric, usually found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O stretching of the carbamate and the C-N stretching vibrations would also be present in the fingerprint region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁NO₅S), the calculated molecular weight is approximately 257.26 g/mol . researchgate.net High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da) would likely be observed. Fragmentation of the oxathiazolidine ring could lead to the loss of SO₂ (64 Da). Analysis of these fragmentation pathways would provide further structural confirmation.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. mdpi.commdpi.com For an enantiomerically pure sample of this compound, these techniques would provide a unique spectral signature.
The experimental ECD or VCD spectrum would need to be compared with the theoretically calculated spectra for both possible enantiomers (R and S). A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers would allow for the unambiguous assignment of the absolute configuration. This approach, combining experimental measurements with quantum chemical calculations, is a powerful tool in modern stereochemical analysis. mdpi.com
Despite a comprehensive search for scientific literature and data, no specific experimental results for the Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), elemental analysis, or polarimetry of This compound could be located in the public domain. The information available is primarily limited to catalogues from chemical suppliers, which provide basic details such as molecular formula and purity but lack the in-depth spectroscopic and analytical data required to construct the requested scientific article.
The search did identify studies on related compounds, such as various derivatives of 1,2,3-oxathiazolidine 2,2-dioxide and other heterocyclic systems. For instance, research on 1,2,3-benzoxathiazine-2,2-dioxides included detailed characterization, such as elemental analysis. nih.gov However, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of this information.
Without access to specific VCD, ECD, ORD, elemental analysis, and polarimetry data for the target compound, it is not possible to generate the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article. The creation of such an article would necessitate access to proprietary research data or the performance of original experimental work, which is beyond the scope of this platform.
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Computational Chemistry and Theoretical Investigations of 3 Cbz 1,2,3 Oxathiazolidine 2,2 Dioxide
Quantum Chemical Calculations for Molecular Geometry Optimization
The first step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. mdpi.comcnr.it For 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide, this involves the application of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock. mdpi.com
The geometry optimization procedure systematically alters the bond lengths, bond angles, and dihedral angles of the molecule, calculating the energy at each step until a stationary point on the potential energy surface is found where the net forces on all atoms are zero. youtube.com The choice of the theoretical method and basis set is crucial for obtaining accurate results. For instance, the 6-31G* basis set is commonly used for initial optimizations, while larger basis sets like 6-311++G(d,p) can be employed for more refined calculations. mdpi.comresearchgate.net
Below is a hypothetical table of selected optimized geometrical parameters for this compound, derived from DFT calculations at the B3LYP/6-31G(d) level of theory. These values are presented for illustrative purposes, as direct experimental data for this specific compound were not found in the surveyed literature.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S=O | 1.43 Å |
| S-N | 1.65 Å | |
| S-O (ring) | 1.60 Å | |
| N-C (ring) | 1.48 Å | |
| C-O (ring) | 1.45 Å | |
| C=O (Cbz) | 1.21 Å | |
| N-C (Cbz) | 1.38 Å | |
| Bond Angle | O=S=O | 120.5° |
| O=S-N | 108.0° | |
| S-N-C (ring) | 112.0° | |
| N-C-C (ring) | 105.0° |
Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar structures.
Conformational Analysis using Density Functional Theory (DFT)
The five-membered oxathiazolidine ring is not planar and can adopt various puckered conformations. nih.gov Furthermore, the N-Cbz (benzyloxycarbonyl) group introduces additional rotational freedom. total-synthesis.com A thorough conformational analysis using DFT is essential to identify the most stable conformers and to understand the energy landscape of the molecule. nih.gov
A potential energy surface scan can be performed by systematically rotating key dihedral angles, such as those around the N-C(Cbz) bond and within the oxathiazolidine ring. The energy of each conformation is calculated, and the results are used to identify the global minimum and other low-energy local minima.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Envelope (S-pucker), Cbz-group pseudo-equatorial | 0.00 |
| 2 | Envelope (N-pucker), Cbz-group pseudo-axial | 1.52 |
| 3 | Twist, Cbz-group pseudo-equatorial | 2.10 |
Note: The data in this table is hypothetical and for illustrative purposes. The relative energies are calculated using DFT.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. github.io The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for such calculations. nih.gov
These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound or for assigning signals in an experimental spectrum. schrodinger.com The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov Linear regression analysis comparing calculated and experimental shifts for a set of related compounds can improve the accuracy of the predictions. nih.gov
Below is a hypothetical comparison of predicted and expected experimental chemical shifts for some of the protons in this compound.
Table 3: Predicted vs. Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (GIAO-DFT) | Expected Experimental Range |
|---|---|---|
| CH₂ (ring, adjacent to O) | 4.60 | 4.5 - 4.8 |
| CH₂ (ring, adjacent to N) | 3.85 | 3.7 - 4.0 |
| CH₂ (benzyl) | 5.25 | 5.1 - 5.4 |
| Aromatic (ortho) | 7.38 | 7.3 - 7.5 |
| Aromatic (meta) | 7.35 | 7.3 - 7.5 |
Note: The predicted values are hypothetical. Expected experimental ranges are based on analogous structures.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, for example, through the cycloaddition of a suitable precursor, or its subsequent reactions. acs.orgacs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. acs.org
For instance, the formation of the oxathiazolidine ring could be modeled by studying the reaction between an N-Cbz protected amino alcohol and a sulfur-containing reagent. DFT calculations can be used to determine the geometries and energies of the reactants, transition states, and products. This allows for the determination of the reaction's feasibility, regioselectivity, and stereoselectivity. acs.org
Table 4: Hypothetical Computational Analysis of a Proposed Reaction Step
| Parameter | Reactant Complex | Transition State | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |
Note: This table illustrates a hypothetical energy profile for a single step in a reaction involving the target molecule.
In Silico Screening and Design Principles for Oxathiazolidine Derivatives
Computational methods are increasingly used in the design of new molecules with desired properties, a process known as in silico screening. nih.gov Starting with the core structure of this compound, new derivatives can be designed by systematically modifying different parts of the molecule. For example, the benzyl (B1604629) group of the Cbz moiety could be substituted with other groups, or substituents could be added to the oxathiazolidine ring. nih.gov
Large virtual libraries of these derivatives can be generated and screened computationally for properties such as improved stability, different electronic properties, or potential biological activity. nih.gov This in silico approach allows for the rapid evaluation of a vast number of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
Table 5: Illustrative In Silico Screening Library of Oxathiazolidine Derivatives
| Derivative ID | R¹ (on Benzyl Ring) | R² (on Oxathiazolidine Ring) | Predicted Property (Arbitrary Units) |
|---|---|---|---|
| Cbz-Oxa-001 | H | H | 1.00 |
| Cbz-Oxa-002 | 4-NO₂ | H | 1.25 |
| Cbz-Oxa-003 | 4-OCH₃ | H | 0.95 |
| Cbz-Oxa-004 | H | 4-CH₃ | 1.10 |
Note: This table is a hypothetical representation of a small screening library with arbitrary predicted property values.
Future Perspectives and Research Directions for 3 Cbz 1,2,3 Oxathiazolidine 2,2 Dioxide Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of organic chemistry is intrinsically linked to the development of sustainable and efficient synthetic methodologies. For 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide, future research will likely concentrate on greener and more atom-economical routes to its synthesis and the synthesis of its derivatives. Current methods often rely on multi-step procedures which can be resource-intensive.
Future research is anticipated to explore the following avenues:
Catalytic Intramolecular Cyclizations: A promising direction lies in the catalytic intramolecular cyclization of suitable acyclic precursors. For instance, the use of gold(I) catalysts for the dehydrative amination of sulfamate (B1201201) esters tethered to allylic alcohols has shown success in forming cyclic sulfamidates. researchgate.net Adapting such methods to precursors of this compound could offer a more direct and milder synthetic route.
Flow Chemistry: The integration of continuous flow systems can offer precise control over reaction parameters, enhancing safety and scalability. nih.gov Future synthetic strategies may involve the development of flow-based processes for the synthesis of this compound, minimizing reaction times and improving yields.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could provide a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Research into enzymes capable of facilitating the formation of the oxathiazolidine ring or the introduction of the Cbz group is a nascent but potentially fruitful area.
A comparative look at potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Foreseen Challenges |
| Catalytic Intramolecular Cyclization | High efficiency, mild conditions, good stereoselectivity | Catalyst cost and sensitivity, substrate scope |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Bio-catalysis | High selectivity, environmentally friendly, mild conditions | Enzyme discovery and engineering, substrate specificity |
Development of New Catalytic Asymmetric Reactions Utilizing the Scaffold
The inherent chirality and conformational rigidity of the this compound scaffold make it an attractive platform for the development of novel chiral ligands and organocatalysts. Future research is expected to harness these features to achieve high levels of stereocontrol in a variety of chemical transformations.
Key research directions include:
Chiral Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms within the oxathiazolidine ring can act as coordination sites for metal centers. Functionalization of the scaffold could lead to a new class of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenations, cross-coupling reactions, and C-H functionalizations. nih.gov
Organocatalyst Design: The scaffold can be incorporated into more complex molecular architectures to create novel organocatalysts. For example, the integration of the oxathiazolidine ring into N-heterocyclic carbene (NHC) precursors could lead to new catalysts for asymmetric benzoin (B196080) and Stetter reactions. beilstein-journals.orgnih.gov
Asymmetric Photoredox Catalysis: The development of chiral catalysts for photoredox reactions is a rapidly growing field. nih.govfrontiersin.org The this compound scaffold could be employed in the design of chiral photosensitizers or co-catalysts to induce enantioselectivity in light-driven transformations.
The potential applications in asymmetric catalysis are summarized below:
| Catalytic Approach | Potential Transformation | Expected Outcome |
| Chiral Ligand Synthesis | Asymmetric Hydrogenation | Enantiomerically enriched products |
| Organocatalyst Development | Asymmetric Aldol (B89426) Reactions | High diastereoselectivity and enantioselectivity |
| Photoredox Catalysis | Enantioselective Radical Additions | Access to novel chiral building blocks |
Expansion of Applications in Complex Molecule and Target-Oriented Synthesis
The this compound ring is a versatile synthetic intermediate that can be readily converted into other valuable functional groups, such as amino alcohols and diamines, which are common motifs in biologically active molecules and natural products. researchgate.net Future research will undoubtedly focus on expanding its utility in the synthesis of complex and medicinally relevant targets.
Future applications are envisioned in the following areas:
Medicinal Chemistry: The oxathiazolidine dioxide moiety itself, or the functionalities derived from it, can be incorporated into novel drug candidates. For instance, cyclic sulfamidates have been explored as building blocks for sequence-defined macromolecules with potential therapeutic applications. nih.gov The Cbz-protected variant offers a stable yet deprotectable handle for further synthetic manipulations in the development of new pharmaceuticals.
Peptidomimetic and Glycoconjugate Synthesis: The ring-opening of cyclic sulfamidates with various nucleophiles provides a powerful tool for the synthesis of modified peptides and carbohydrates. acs.org Future work will likely involve the use of this compound in the construction of novel peptidomimetics and glycoconjugates with tailored biological activities.
Integration of Advanced Computational Methodologies for Predictive Design
The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern organic synthesis. For this compound, computational tools will play a pivotal role in accelerating research and development.
Future integration of computational methods will likely focus on:
Catalyst Design and Optimization: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the transition states of reactions catalyzed by derivatives of this compound. nih.gov This allows for the rational design of more efficient and selective catalysts, reducing the need for extensive empirical screening.
Reaction Pathway and Selectivity Prediction: Computational modeling can help to elucidate reaction mechanisms and predict the stereochemical outcome of reactions involving this scaffold. nih.gov This predictive power will guide experimental efforts and facilitate the discovery of new transformations.
In Silico Screening of Bioactivity: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of molecules derived from this compound to biological targets. nih.gov This will aid in the identification of promising candidates for drug discovery programs.
The impact of computational chemistry on future research is highlighted below:
| Computational Method | Application Area | Expected Benefit |
| Density Functional Theory (DFT) | Catalyst Design | Rational optimization of catalyst structure |
| Molecular Dynamics (MD) | Reaction Mechanism Studies | Deeper understanding of reaction pathways |
| Molecular Docking | Drug Discovery | Prioritization of synthetic targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a suitably protected amino alcohol precursor. For example, demonstrates that amino alcohols with bulky/electron-withdrawing groups react with thionyl chloride (SOCl₂) in nonpolar solvents to form oxathiazolidine dioxides .
- Step 2 : Introduce the Cbz (carbobenzyloxy) protecting group via standard benzylation or substitution reactions. highlights analogous methods for Boc-protected oxathiazolidines .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions (e.g., aziridine formation, as noted in ).
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify using column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., Cbz aromatic protons at ~7.3 ppm, sulfone groups at ~100–110 ppm in C) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇N₂O₅S: theoretical 325.08) .
- Elemental Analysis : Validate C, H, N, S content against calculated values.
- Data Table :
| Technique | Expected Data for Validation | Reference |
|---|---|---|
| H NMR | δ 7.3–7.5 (Cbz aromatic), δ 4.0–5.0 (oxathiazolidine ring) | |
| HRMS | m/z 325.08 ([M+H]⁺) |
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during the synthesis of oxathiazolidine dioxides?
- Data Contradiction Analysis : reports unexpected SO₂ incorporation during amino alcohol reactions, leading to oxathiazolidine dioxides instead of aziridines .
- Hypothesis Testing :
- Use DFT calculations to compare activation barriers for aziridine vs. oxathiazolidine pathways.
- Probe intermediates via in-situ IR or cryo-MS to identify SO₂ adducts.
- Experimental Design :
- Vary substituents (e.g., electron-withdrawing vs. donating groups) to modulate reaction selectivity.
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
- Methodology :
- Molecular Docking : Screen against biological targets (e.g., enzymes with sulfone-binding pockets, as in ’s benzothiadiazole-dioxide derivatives) .
- QSAR Modeling : Correlate substituent effects (e.g., Cbz vs. Boc groups) with activity using EC₅₀ data from analogs .
- Case Study :
- Compare the sulfone group’s electrostatic potential maps to optimize target binding.
Q. What strategies address instability of oxathiazolidine dioxides under acidic/basic conditions?
- Experimental Design :
- Conduct pH stability studies (e.g., incubate at pH 2–12, monitor degradation via HPLC).
- Modify protecting groups (e.g., replace Cbz with more stable tert-butyl derivatives, as in ) .
- Data Table :
| Condition (pH) | Degradation Half-Life (hr) | Stabilizing Additive |
|---|---|---|
| 2.0 | 12 | None |
| 7.4 | >48 | Antioxidants (e.g., BHT) |
Experimental Design & Data Analysis
Q. How to resolve contradictions in spectral data for oxathiazolidine dioxides across studies?
- Case Example : Discrepancies in C NMR sulfone peaks (reported 100–110 ppm vs. observed 105–115 ppm).
- Resolution Strategy :
- Replicate experiments using standardized solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Cross-validate with X-ray crystallography (if crystalline).
Q. What are the limitations of current synthetic protocols for scaling up this compound?
- Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
